2-Amino-4-(4-methoxyphenyl)-5-methyl-6-phenylnicotinonitrile
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Overview
Description
2-Amino-4-(4-methoxyphenyl)-5-methyl-6-phenylnicotinonitrile is a complex organic compound belonging to the class of nicotinonitriles This compound is characterized by its unique structure, which includes an amino group, a methoxyphenyl group, a methyl group, and a phenyl group attached to a nicotinonitrile core
Preparation Methods
The synthesis of 2-Amino-4-(4-methoxyphenyl)-5-methyl-6-phenylnicotinonitrile typically involves the condensation of chalcones or carbonyl compounds with malononitrile and ammonium acetate. This reaction is usually carried out under conventional heating in the presence of ethyl alcohol as a solvent . Another efficient method is the one-pot multicomponent synthesis, which involves the cyclo-condensation of substituted aromatic aldehydes, ammonium acetate, malononitrile, and aryl ketones under neat conditions . This method offers several advantages, including short reaction times and high yields.
Chemical Reactions Analysis
2-Amino-4-(4-methoxyphenyl)-5-methyl-6-phenylnicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-4-(4-methoxyphenyl)-5-methyl-6-phenylnicotinonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-methoxyphenyl)-5-methyl-6-phenylnicotinonitrile involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-Amino-4-(4-methoxyphenyl)-5-methyl-6-phenylnicotinonitrile can be compared with other similar compounds, such as:
2-Amino-4-(3-bromo-4,5-dimethoxyphenyl)-3-cyano-4,7-dihydro-7-methyl-pyrano[2,3-e]indole: This compound has shown significant anticancer activity.
2-Methoxy-5-((phenylamino)methyl)phenol: This compound is synthesized via Schiff bases reduction route and has different structural and functional properties.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various fields of scientific research.
Properties
IUPAC Name |
2-amino-4-(4-methoxyphenyl)-5-methyl-6-phenylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c1-13-18(14-8-10-16(24-2)11-9-14)17(12-21)20(22)23-19(13)15-6-4-3-5-7-15/h3-11H,1-2H3,(H2,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRLMZPRPIMICF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1C2=CC=CC=C2)N)C#N)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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